(2S)-3-Cycloheptyl-2-methylpropan-1-ol
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Overview
Description
(2S)-3-Cycloheptyl-2-methylpropan-1-ol is an organic compound with a unique structure characterized by a cycloheptyl ring attached to a 2-methylpropan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Cycloheptyl-2-methylpropan-1-ol typically involves the use of cycloheptanone as a starting material. The synthetic route may include the following steps:
Reduction of Cycloheptanone: Cycloheptanone is reduced to cycloheptanol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Grignard Reaction: The cycloheptanol is then subjected to a Grignard reaction with methylmagnesium bromide (CH3MgBr) to introduce the methyl group.
Hydrolysis: The resulting intermediate is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-Cycloheptyl-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the compound, potentially converting it to different alcohols or hydrocarbons.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Cycloheptanone or cycloheptanoic acid.
Reduction: Various alcohols or hydrocarbons.
Substitution: Halogenated derivatives or other functionalized compounds.
Scientific Research Applications
(2S)-3-Cycloheptyl-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.
Industry: It can be used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-3-Cycloheptyl-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cycloheptanol: A simpler analog with a cycloheptyl ring and a hydroxyl group.
2-Methylpropan-1-ol: A compound with a similar alcohol functional group but without the cycloheptyl ring.
Cycloheptanone: The ketone analog of cycloheptanol.
Uniqueness
(2S)-3-Cycloheptyl-2-methylpropan-1-ol is unique due to its combination of a cycloheptyl ring and a 2-methylpropan-1-ol moiety, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
(2S)-3-cycloheptyl-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-10(9-12)8-11-6-4-2-3-5-7-11/h10-12H,2-9H2,1H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCIVTZVALRAPP-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCCC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CCCCCC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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